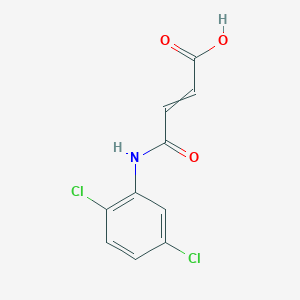
(3-Benzylpiperidin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone is a chemical compound with the molecular formula C19H20FNO2 and a molecular weight of 313.37 g/mol . This compound contains a piperidine ring, a benzyl group, and a fluoro and hydroxy substituted phenyl group . It has potential pharmaceutical applications due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone typically involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with benzylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and advanced purification techniques. The use of continuous flow reactors and high-throughput screening methods can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The fluoro and hydroxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone
- (3-Benzylpiperidin-1-yl)-(4-hydroxyphenyl)methanone
- (3-Benzylpiperidin-1-yl)-(3-fluoro-phenyl)methanone
Uniqueness
(3-Benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone is unique due to the presence of both fluoro and hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity . This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C19H20FNO2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(3-benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H20FNO2/c20-17-12-16(8-9-18(17)22)19(23)21-10-4-7-15(13-21)11-14-5-2-1-3-6-14/h1-3,5-6,8-9,12,15,22H,4,7,10-11,13H2 |
InChI Key |
DMJDYKGLXYDAJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)O)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



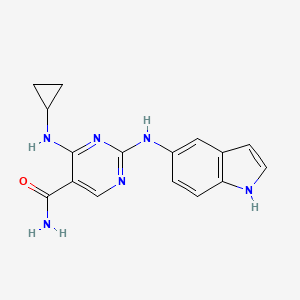
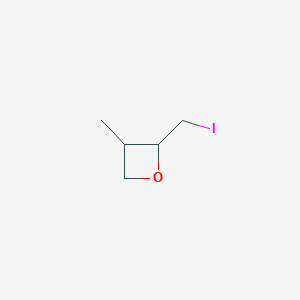
![Ethyl 1,6-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B13872029.png)
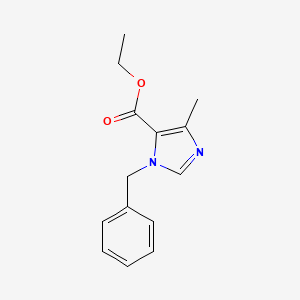
![[4-[(3-Amino-4-methylbenzoyl)amino]-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B13872047.png)
![2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B13872052.png)
![9-amino-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13872058.png)
![Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13872059.png)
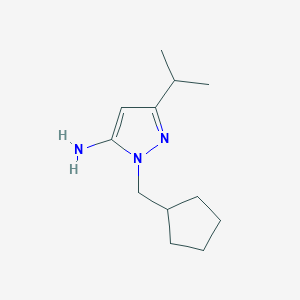
![6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B13872062.png)


